Tetrahydronaphthalene vs. Naphthalene: Impact on TRPC6 Antagonist Activity (Class-Level Inference from Direct SAR)
In a direct SAR comparison within the benzothiazole amide series, compound 1s bearing a 1,2,3,4‑tetrahydronaphthalene group at R1 exhibited TRPC6 antagonism with IC50 = 4.2 ± 0.1 µM (Ca²⁺ assay), whereas the corresponding naphthalene analog 1r showed no measurable TRPC6 inhibitory activity [1]. This demonstrates that saturation of the fused ring is a critical determinant of antagonist binding, providing a strong class‑level inference that N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxamide, which retains the tetrahydronaphthalene group, is predicted to preserve this activity advantage over any naphthalene‑based procurement alternative.
| Evidence Dimension | TRPC6 inhibitory potency (IC50 by Ca²⁺ fluorescence assay in HEK293 cells stably expressing mouse TRPC6) |
|---|---|
| Target Compound Data | Predicted to retain micromolar TRPC6 antagonist activity based on tetrahydronaphthalene pharmacophore (specific IC50 for exact compound not yet reported) |
| Comparator Or Baseline | Compound 1r (naphthalene at R1, demethoxy): No TRPC6 inhibition detected; Compound 1s (tetrahydronaphthalene at R1, N,N‑dimethylaminoethyl at R2): IC50 = 4.2 ± 0.1 µM |
| Quantified Difference | Inactive (1r) vs. 4.2 µM (1s); tetrahydronaphthalene restores >20‑fold gain in potency over naphthalene |
| Conditions | HEK293 cells co‑expressing mouse TRPC6 and M5 muscarinic receptor; agonist HDM at 10 µM; fluorometric Ca²⁺ assay; N = 3 |
Why This Matters
A procurement choice between a tetrahydronaphthalene‑containing benzothiazole amide and a naphthalene‑containing analog determines whether any TRPC6 antagonist signal is observed, directly impacting hit‑expansion success.
- [1] Gao, S. et al. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment. ACS Omega 2021, 6 (13), 9196–9203. Table 1; Section 2.2 (SAR); Section 2.3 (Pharmacological characterization). View Source
